

Application Notes: Niacin-13C6 in Preclinical Drug Metabolism Studies

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Compound of Interest		
Compound Name:	Niacin-13C6	
Cat. No.:	B1142442	Get Quote

Introduction

Niacin-13C6, a stable isotope-labeled form of niacin (Vitamin B3), serves as a powerful tool in preclinical drug metabolism and pharmacokinetic (DMPK) studies. Its use allows researchers to trace the metabolic fate of niacin and its contribution to the nicotinamide adenine dinucleotide (NAD+) pool, a critical coenzyme in numerous cellular processes. By incorporating a heavy isotope of carbon (¹³C), **Niacin-13C6** can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, enabling precise quantification and metabolic flux analysis. [1][2] This application note details the utility of **Niacin-13C6** in preclinical research, providing protocols for its use in both in vitro and in vivo settings.

Core Applications

- Metabolic Pathway Tracing and Flux Analysis: Niacin-13C6 is instrumental in elucidating the dynamics of NAD+ biosynthesis.[3][4] By administering Niacin-13C6 to cell cultures or animal models, researchers can track the incorporation of the 13C label into downstream metabolites of the NAD+ pathway, such as nicotinamide mononucleotide (NMN), nicotinic acid adenine dinucleotide (NAAD), and NAD+ itself. This allows for the quantification of the flux through the Preiss-Handler pathway, providing insights into how disease states or drug candidates may alter NAD+ metabolism.[4][5][6]
- Internal Standard for Bioanalytical Methods: Due to its chemical identity with endogenous niacin, Niacin-13C6 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of niacin and its metabolites in biological



matrices.[7][8] Its distinct mass shift allows for accurate and precise measurement by correcting for variations in sample preparation and instrument response.

Drug-Metabolism Interaction Studies: Niacin-13C6 can be used to investigate the influence
of new chemical entities (NCEs) on niacin metabolism and NAD+ homeostasis. By coadministering an NCE with Niacin-13C6, researchers can determine if the drug alters the
conversion of niacin to its active metabolites, potentially identifying unforeseen drug-nutrient
interactions.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of a New Chemical Entity (NCE) in the Presence of Niacin-13C6 using Liver Microsomes

This protocol outlines a method to assess the metabolic stability of an NCE and its potential impact on the initial steps of niacin metabolism using human liver microsomes.[9][10][11][12]

Materials:

- Niacin-13C6
- New Chemical Entity (NCE)
- Human Liver Microsomes (pooled)[10]
- NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)[9]
- 0.1 M Phosphate Buffer (pH 7.4)
- Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
- Internal Standard (a stable isotope-labeled compound structurally unrelated to the NCE or niacin)
- LC-MS/MS system

Procedure:



- · Preparation of Incubation Mixtures:
 - Prepare a stock solution of Niacin-13C6 in a suitable solvent (e.g., water or DMSO).
 - Prepare a stock solution of the NCE in a suitable solvent.
 - In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system,
 and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).[9]
 - Pre-warm the mixture at 37°C for 5 minutes.
- Initiation of Reaction:
 - Add Niacin-13C6 and the NCE to the pre-warmed microsome mixture to initiate the
 metabolic reaction. The final concentration of Niacin-13C6 and the NCE should be
 determined based on preliminary experiments.
 - Include control incubations:
 - No NCE (to assess baseline Niacin-13C6 metabolism)
 - No NADPH (to assess non-CYP mediated metabolism)
 - Heat-inactivated microsomes (to control for non-enzymatic degradation)
- Time-Course Sampling:
 - At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
 - Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and the internal standard.
- Sample Processing:
 - Vortex the quenched samples and centrifuge to pellet the precipitated protein.
 - Transfer the supernatant to a new tube or a 96-well plate for analysis.



- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of the NCE and Niacin-13C6, as well as the formation of any 13C-labeled metabolites of niacin.[3][7]

Data Analysis:

- Plot the percentage of the remaining NCE and Niacin-13C6 against time.
- Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for the NCE.
- Compare the rate of Niacin-13C6 depletion and metabolite formation in the presence and absence of the NCE to identify any potential metabolic interactions.

Protocol 2: In Vivo Tracing of NAD+ Biosynthesis from Niacin-13C6 in a Preclinical Mouse Model

This protocol describes an in vivo study to trace the incorporation of **Niacin-13C6** into the NAD+ metabolome in a mouse model, which can be adapted to study the effects of a drug treatment.[4][13]

Materials:

- Niacin-13C6
- Experimental drug (or vehicle control)
- C57BL/6 mice (or other appropriate strain)
- Saline solution (for injection)
- LC-MS/MS system
- Tissue homogenization equipment
- Protein quantification assay (e.g., BCA)



Procedure:

Animal Dosing:

- Acclimatize mice to the experimental conditions.
- Administer the experimental drug or vehicle control to the mice according to the study design (e.g., daily for one week).
- On the final day of the study, administer a single dose of Niacin-13C6 (e.g., via oral gavage or intraperitoneal injection). The dose should be sufficient to achieve detectable levels of labeled metabolites.

Sample Collection:

- At predetermined time points post-Niacin-13C6 administration (e.g., 1, 4, 8, 24 hours), euthanize a cohort of mice.
- Rapidly collect blood (into EDTA tubes) and harvest tissues of interest (e.g., liver, muscle, brain).
- Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
- Centrifuge the blood to separate plasma and store at -80°C.

Metabolite Extraction:

- For tissues, homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).
- For plasma, precipitate proteins by adding a cold solvent (e.g., acetonitrile).
- Centrifuge the homogenates/precipitates to remove cellular debris and proteins.
- Collect the supernatant containing the metabolites.
- LC-MS/MS Analysis:



 Analyze the extracts using a targeted LC-MS/MS method to quantify the levels of Niacin-13C6 and its 13C-labeled metabolites, including 13C-labeled NAD+.[3][5]

Data Analysis:

- Calculate the concentration of Niacin-13C6 and its labeled metabolites in each tissue and plasma sample.
- Determine the isotopic enrichment of the NAD+ pool by calculating the ratio of 13C-labeled NAD+ to total NAD+ (labeled + unlabeled).
- Compare the isotopic enrichment and metabolite concentrations between the drug-treated and vehicle control groups to assess the impact of the drug on NAD+ biosynthesis from niacin.

Data Presentation

Quantitative data from these studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: In Vitro Metabolic Stability of NCE-X and its Effect on **Niacin-13C6** Metabolism in Human Liver Microsomes

Compound	t ₁ / ₂ (min)	CL _{int} (μL/min/mg protein)
NCE-X	25.4 ± 3.1	27.3 ± 3.3
Niacin-13C6 (Control)	45.2 ± 5.5	15.3 ± 1.9
Niacin-13C6 (+NCE-X)	42.8 ± 4.9	16.2 ± 2.0

Data are presented as mean \pm SD (n=3). No significant difference was observed in **Niacin-13C6** metabolism in the presence of NCE-X.

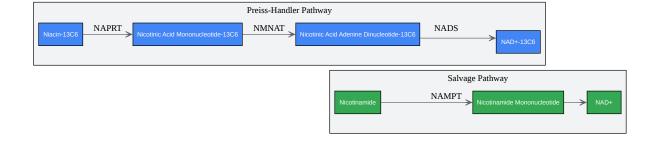
Table 2: Isotopic Enrichment of NAD+ in Mouse Liver Following Oral Administration of **Niacin-13C6** with and without Drug-Y Treatment



Time (hours)	NAD+ Isotopic Enrichment (%) - Vehicle Control	NAD+ Isotopic Enrichment (%) - Drug-Y Treated
1	1.2 ± 0.3	0.8 ± 0.2
4	5.8 ± 1.1	3.5 ± 0.7
8	8.2 ± 1.5	5.1 ± 1.0*
24	3.1 ± 0.6	2.0 ± 0.4

Data are presented as mean \pm SD (n=5 mice per group). *p < 0.05 compared to vehicle control, indicating that Drug-Y may inhibit the biosynthesis of NAD+ from niacin.

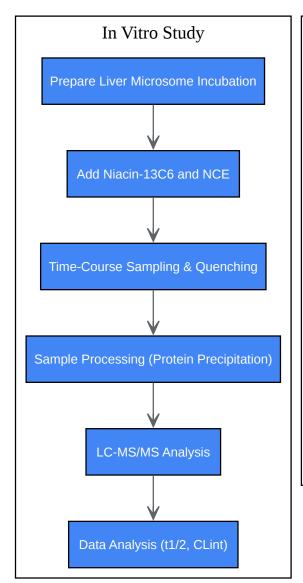
Visualizations

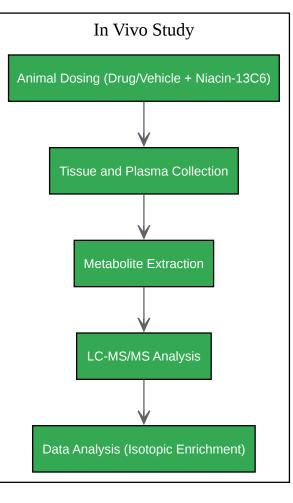


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Caption: Niacin-13C6 incorporation into the NAD+ biosynthesis pathway.







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Caption: General workflow for preclinical drug metabolism studies using Niacin-13C6.

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Methodological & Application





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